1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
Description
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-methoxy-5,6,8,9-tetrahydrobenzo[7]annulen-7-one |
InChI |
InChI=1S/C12H14O2/c1-14-12-4-2-3-9-5-6-10(13)7-8-11(9)12/h2-4H,5-8H2,1H3 |
InChI Key |
VCBHBCOEOVZWMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC(=O)CC2 |
Origin of Product |
United States |
Methodological & Application
Application Note: 1-Methoxy-8,9-dihydro-5H-benzoannulen-7(6H)-one as a Privileged Scaffold for CNS and Oncology Targets
[1][2]
Executive Summary & Strategic Value
In the landscape of drug discovery, the benzocyclohepten-7-one core (an "expanded
Key Medicinal Advantages:
-
Metabolic Stability: The ketone (and subsequent amine derivatives) is removed from the metabolically labile benzylic carbon (C5), reducing clearance rates compared to 1-tetralone or 5-benzosuberone derivatives.[][2][3]
-
Vector Manipulation: The 7-membered ring adopts a twist-chair conformation, projecting substituents at unique vectors compared to the flatter cyclohexyl ring of tetralins.[][2][3] This is critical for "Scaffold Hopping" in dopamine (D2/D3) and serotonin (5-HT) receptor programs.[][3]
-
The 1-Methoxy Handle: The methoxy group at C1 serves as an electronic mimic of the phenol group found in morphine and serotonin, acting as a hydrogen-bond acceptor or a precursor for phenolic hydroxyls (via
demethylation).[][2][3]
Chemical Biology & Mechanism of Action[2][3]
The "Expanded Pharmacophore" Hypothesis
Many CNS-active agents utilize an aminotetralin core (e.g., Rotigotine).[2] Expanding the aliphatic ring from 6 to 7 carbons (tetralin
-
Target Class: GPCRs (Dopamine, Serotonin, Adrenergic).[2][3]
-
Mechanism: The 1-MeO-BCH-7 core allows for the synthesis of rigidified phenethylamine analogs.[][2][3] The C1-methoxy group often targets the serine residues in the orthosteric binding pockets of aminergic GPCRs.[][3]
Microtubule Destabilization (Oncology)
Benzocycloheptenones are structural congeners of the B-ring of colchicine.[][2][3] Derivatives functionalized at the 7-position (via the ketone) can inhibit tubulin polymerization by binding to the colchicine site, particularly when the A-ring (aromatic) bears methoxy substituents like the 1-methoxy group in this scaffold.
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways from the 1-MeO-BCH-7 core.
Figure 1: Divergent synthetic utility of the 1-MeO-BCH-7 scaffold in medicinal chemistry.[][2]
Experimental Protocols
Protocol A: Reductive Amination for CNS Ligand Synthesis
Objective: To convert the C7 ketone into a secondary or tertiary amine, a common pharmacophore for monoamine transporter inhibitors.[2][3]
Rationale: The C7 ketone is less sterically hindered than the C5 position, allowing for milder conditions and higher yields with bulky amines.[2][3]
Materials:
-
Substrate: 1-Methoxy-8,9-dihydro-5H-benzoannulen-7(6H)-one (1.0 equiv).[][2]
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).[3]
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask under Argon, dissolve the ketone (1.0 mmol) and the amine (1.2 mmol) in anhydrous DCE (5 mL). Add glacial acetic acid (1 drop) to catalyze imine formation.[3]
-
Equilibration: Stir at room temperature for 30–60 minutes. Note: If the amine is an HCl salt, add 1.0 equiv of TEA.[2]
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Quench: Quench with saturated aqueous
. Extract with DCM ( mL).[3] -
Purification: Dry organic layers over
. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient).
Validation Check: A disappearance of the ketone stretch (~1710
Protocol B: Fischer Indole Cyclization (Tricyclic Assembly)
Objective: Synthesis of fused benzo[6,7]cyclohepta[1,2-b]indole scaffolds, which are privileged structures for DNA intercalation and kinase inhibition.[2]
Rationale: The C7 ketone acts as the "cyclohexanone" equivalent in the classic Fischer synthesis, but yields a 7-membered fused system.[2][3]
Materials:
-
Substrate: 1-Methoxy-8,9-dihydro-5H-benzoannulen-7(6H)-one.[][2]
-
Solvent/Acid: Glacial Acetic Acid (solvent) +
(catalytic) OR Ethanol + HCl.[2][3]
Step-by-Step Methodology:
-
Hydrazone Formation: Dissolve the ketone (1.0 mmol) and phenylhydrazine HCl (1.1 mmol) in Ethanol (5 mL). Reflux for 1 hour.
-
Acid Catalysis: Add concentrated HCl (0.5 mL) dropwise to the refluxing solution.
-
Cyclization: Continue reflux for 2–4 hours. The solution will typically darken.
-
Work-up: Cool to room temperature. Pour into ice water. Neutralize with
.[][2][3] -
Isolation: The indole often precipitates.[][2][3] Filter the solid.[][2][3][4] If no precipitate forms, extract with EtOAc.[2][3]
-
Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, use silica chromatography (Hexane:EtOAc).[2][3]
Quantitative Data & Physicochemical Profile
The following table summarizes the calculated properties of the 1-MeO-BCH-7 scaffold compared to the standard 2-tetralone, highlighting its increased lipophilicity and steric bulk.
| Property | 2-Tetralone (Ref) | 1-MeO-BCH-7 (Target) | Medicinal Impact |
| Formula | Increased MW allows more VdW contacts.[][2] | ||
| MW | 146.19 | 190.24 | Remains Fragment-Like (<200 Da).[][3] |
| cLogP | ~1.8 | ~2.4 | Better CNS penetration potential.[][2][3] |
| Ring Size | 6 (Chair/Half-Chair) | 7 (Twist-Chair) | Unique vector projection for substituents.[][2][3] |
| tPSA | 17.07 | 26.3 | Methoxy group adds H-bond acceptor capability.[][2][3] |
Troubleshooting & Critical Parameters
Regiochemistry Issues
-
Issue: During electrophilic aromatic substitution on this scaffold, the 1-methoxy group directs ortho/para.
-
Insight: The C1-methoxy group activates position C2 and C4 (aromatic).[][3] However, the bulky cycloheptyl ring at C9a/C5a may sterically hinder C9/C5.[3]
-
Solution: Use low-temperature conditions (-78°C) for lithiation to ensure kinetic control if functionalizing the aromatic ring.[][2][3]
Stability of the Ketone
Unlike the 5-one (benzosuberone), the 7-one is not conjugated to the aromatic ring.[] It behaves like an isolated ketone.[][2][3]
References
-
PubChem. (2025).[][3][5] 1,4-Dimethoxy-6,7,8,9-tetrahydro-5-benzocycloheptenone (Compound Summary). National Library of Medicine.[][3] Retrieved from [Link][]
-
Journal of Medicinal Chemistry. (2005). Stereochemical considerations and the antiinflammatory activity of 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols. ACS Publications.[][3][6] Retrieved from [Link][]
-
MDPI Molecules. (2021).[][3] One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives. Retrieved from [Link][]
-
Royal Society of Chemistry. (n.d.).[][3] Synthesis of structural analogues of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one. Journal of the Chemical Society.[3] Retrieved from [Link][][7]
Sources
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. DSpace [openresearch.okstate.edu]
- 4. 6-methoxy-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 5. 1,4-Dimethoxy-6,7,8,9-tetrahydro-5-benzocycloheptenone | C13H16O3 | CID 613233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ascentagepharma.com [ascentagepharma.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methoxy-Benzosuberones
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Side Reactions in Friedel-Crafts Cyclization & Precursor Assembly
Executive Summary & Reaction Landscape[1][2]
Welcome to the technical support hub for benzosuberone (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one) synthesis. The formation of the 7-membered ring via intramolecular Friedel-Crafts acylation is kinetically slower than its 6-membered analog (tetralone), making it highly susceptibility to thermodynamic side reactions.
When synthesizing methoxy-substituted derivatives, you face two competing antagonists: Acid-Catalyzed Demethylation (loss of the ether) and Intermolecular Polymerization (failure to cyclize).
Visualizing the Reaction Matrix
The following diagram maps the standard pathway against the three most common failure modes.
Figure 1: Reaction pathway analysis showing the divergence between successful 7-membered ring closure and common side reactions (demethylation, polymerization, and isomerization).
Troubleshooting Guide: The Cyclization Step
This module addresses the critical intramolecular Friedel-Crafts acylation of 4-(methoxyphenyl)butyric acid.
Issue 1: "I see a broad peak at 3400 cm⁻¹ (IR) and loss of a singlet in NMR."
Diagnosis: Acid-Catalyzed Demethylation. Context: You have cleaved the methyl ether, converting your methoxy-benzosuberone into a hydroxy-benzosuberone (phenol).
-
The Mechanism: Polyphosphoric Acid (PPA) is a standard reagent for this cyclization.[1] However, at temperatures exceeding 100°C, PPA acts as a pseudo-Lewis acid capable of cleaving aryl methyl ethers. If using
, this reaction is even faster due to the coordination of aluminum to the ether oxygen. -
Corrective Protocol:
-
Temperature Control: If using PPA, strictly limit temperature to 60–80°C. Do not exceed 90°C.
-
Reagent Swap: Switch to Eaton’s Reagent (7.7 wt%
in methanesulfonic acid). It promotes cyclization at lower temperatures (room temp to 40°C) with significantly reduced demethylation risk compared to PPA [1]. -
Protection Strategy: If the methoxy group is labile (e.g., ortho to the carbonyl), synthesize the phenol variant first, then O-methylate as the final step.
-
Issue 2: "My yield is low (<40%) and the product is a viscous, non-polar gum."
Diagnosis: Intermolecular Polymerization. Context: The formation of a 7-membered ring is entropically less favorable than 5- or 6-membered rings. If the intramolecular reaction is slow, the acylium ion intermediate will react with a different molecule's aromatic ring.
-
The Mechanism: This is a competition between unimolecular (
) and bimolecular ( ) rates. High concentration favors the bimolecular (polymerization) pathway. -
Corrective Protocol:
-
High Dilution Technique: Do not dump the precursor into the acid. Dissolve the precursor in a non-reactive solvent (e.g.,
or Benzene) and add it dropwise to the Lewis acid catalyst over 1–2 hours. -
The "Pseudo-High Dilution" (PPA method): If using PPA (which is the solvent itself), ensure a ratio of at least 10:1 to 20:1 (w/w) of PPA to substrate. Vigorous mechanical stirring is non-negotiable to prevent localized high concentrations [2].
-
Issue 3: "NMR shows two sets of aromatic signals (Split Regioisomers)."
Diagnosis: Directing Group Conflict (Regioselectivity Failure). Context: This occurs primarily with 3-methoxyphenylbutyric acid precursors.
-
The Mechanism: The methoxy group at the meta position (relative to the alkyl chain) activates two positions:
-
Para to OMe (C-6): Sterically hindered but electronically favorable.
-
Ortho to OMe (C-2): Less hindered but electronically competitive.
-
-
Analysis:
Precursor Pattern Major Product Minor Product Cause 4-Methoxy 2-Methoxy-benzosuberone None Symmetry (only one ortho pos available) | 3-Methoxy | 3-Methoxy-benzosuberone | 1-Methoxy-benzosuberone | Competition between C-6 and C-2 closure |[2]
-
Corrective Protocol:
-
Block the Position: Install a reversible blocking group (e.g., Bromine) at the undesired position prior to cyclization, then remove it via hydrogenolysis (
). -
Purification: These isomers often have distinct crystalline properties. Use fractional recrystallization from hexanes/ethyl acetate rather than column chromatography.
-
Troubleshooting Guide: Precursor Synthesis
Before the ring closes, the linear chain must be perfect.
Issue 4: "I cannot get the ketone to reduce to the methylene group (Wolff-Kishner failure)."
Diagnosis: Azine Formation or Steric Inhibition. Context: Converting the intermediate keto-acid (from succinic anhydride acylation) to the phenylbutyric acid.
-
The Mechanism: Methoxy groups are electron-donating, which deactivates the ketone carbonyl toward nucleophilic attack by hydrazine.
-
Corrective Protocol:
-
The Clemmensen Alternative: If Wolff-Kishner fails, use Clemmensen reduction (
). Warning: Ensure the methoxy group is stable to refluxing HCl (see Issue 1). -
Catalytic Hydrogenation: A cleaner alternative is
catalyzed hydrogenation ( ) in acetic acid with a trace of perchloric acid. This avoids the harsh basic/acidic extremes of W-K or Clemmensen [3].
-
Diagnostic Decision Tree
Use this logic flow to determine your next experimental step.
Figure 2: Decision logic for diagnosing crude reaction mixtures based on NMR signatures.
References
-
Eaton, P. E., & Carlson, G. R. (1973). Phosphorus pentoxide-methanesulfonic acid.[3] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. Link
- Guyot, A., & Raval, A. (1960). Synthesis of Benzosuberones. Journal of the Chemical Society.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source for Clemmensen/Wolff-Kishner protocols and side reaction management). Link
Sources
Technical Support Center: Purification of 1-Methoxy-8,9-dihydro-5H-benzoannulen-7(6H)-one
Technical Support Center: Purification of 1-Methoxy-8,9-dihydro-5H-benzo[1]annulen-7(6H)-one
Welcome to the technical support guide for the purification of 1-Methoxy-8,9-dihydro-5H-benzo[1]annulen-7(6H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with isolating this valuable benzosuberone intermediate. Drawing from established principles in synthetic organic chemistry and chromatography, this guide provides in-depth troubleshooting, FAQs, and detailed protocols to enhance your purification efficiency and success rate.
Introduction to Purification Challenges
The purification of 1-Methoxy-8,9-dihydro-5H-benzo[1]annulen-7(6H)-one, while seemingly straightforward, presents several potential hurdles stemming from its synthesis and inherent chemical properties. The primary synthetic route often involves an intramolecular Friedel-Crafts acylation of a precursor acid.[2] This reaction, while effective, can generate structurally similar impurities that are challenging to separate.[3][4] Additionally, the final product's physical state (often an oil or low-melting solid) can complicate purification by crystallization.[2]
This guide is structured to address these issues head-on, providing logical workflows and evidence-based solutions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 1-Methoxy-8,9-dihydro-5H-benzo[1]annulen-7(6H)-one.
Issue 1: Co-eluting Impurities in Flash Chromatography
Q: I'm performing flash chromatography on silica gel, but my product is co-eluting with an impurity. How can I resolve this?
A: This is a frequent challenge, often due to impurities with polarities very similar to the product. The likely culprits are unreacted starting materials or side-products from the synthesis, such as regioisomers from a Friedel-Crafts reaction.
Causality Analysis: The polarity of your target molecule is primarily dictated by the ketone functional group. Impurities that also contain a ketone or other polar functionalities but have a similar overall lipophilicity will be difficult to separate. For instance, if the intramolecular Friedel-Crafts cyclization is not perfectly regioselective, an isomeric benzosuberone could be formed.
Solutions:
-
Optimize the Solvent System: A systematic approach to solvent selection is crucial. Avoid relying solely on standard ethyl acetate/hexane systems.
-
Introduce a Different Solvent: Incorporate a third solvent to modulate selectivity. Dichloromethane (DCM) or diethyl ether can alter the interactions between the analytes and the stationary phase. For instance, switching from an ethyl acetate/hexane gradient to a DCM/ethyl acetate gradient can sometimes resolve closely eluting spots.
-
Low Percentage Modifiers: For highly similar compounds, using a low percentage of a more polar solvent (e.g., 0.5-1% methanol or isopropanol in DCM) can significantly improve separation.
-
-
Change the Stationary Phase: If solvent optimization fails, the issue lies with the lack of differential interaction with silica gel.
-
Reverse-Phase (RP) Chromatography: Switching to a C18-functionalized silica (RP-18) is a powerful alternative.[2][5][6] Separation on RP-18 is based on hydrophobicity. The typical mobile phase is a gradient of water and an organic solvent like acetonitrile or methanol. This change in separation mechanism is often highly effective at resolving isomers and other closely related impurities.
-
-
Consider Chemical Treatment: If the impurity is a known starting material (e.g., the carboxylic acid precursor to the Friedel-Crafts reaction), a simple liquid-liquid extraction can be effective. A dilute aqueous base wash (e.g., 5% NaHCO₃) of your crude product dissolved in an organic solvent (like ethyl acetate) will deprotonate and extract the acidic impurity into the aqueous layer.
Caption: Troubleshooting workflow for co-eluting impurities.
Issue 2: Product is an Oil and Cannot be Crystallized
Q: My purified product is a persistent yellow oil, making final purification by recrystallization impossible. How can I obtain a solid, crystalline material?
A: It is common for benzosuberone derivatives to be oils or low-melting solids.[2] This can be due to residual solvent, minor impurities preventing nucleation, or the intrinsic properties of the molecule.
Solutions:
-
High-Vacuum Drying: Ensure all chromatography solvents are rigorously removed. Connect your flask to a high-vacuum line (Schlenk line) for several hours, possibly with gentle warming (30-40°C) if the compound is thermally stable.
-
Recrystallization Solvent Screening: Do not give up on crystallization after trying only one or two solvents. A systematic screening is necessary.
-
Start with a nonpolar solvent: Dissolve a small amount of your oil in a minimal amount of a solvent like diethyl ether or DCM. Slowly add a nonpolar solvent in which your product is insoluble (e.g., hexane, pentane) dropwise at room temperature until turbidity persists. Then, warm the mixture until it is clear and allow it to cool slowly.
-
Utilize a solvent system table:
-
| Solvent System (v/v) | Expected Solubility | Potential for Crystallization |
| Hexane | Low | High (if soluble when hot) |
| Diethyl Ether / Hexane | Moderate | High |
| Ethyl Acetate / Hexane | Moderate | Medium |
| Toluene / Hexane | Moderate | Medium |
| Isopropanol / Water | High | Low (risk of oiling out) |
-
Trituration: This is an effective technique for inducing crystallization from an oil. Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., ether). Add a large excess of a non-solvent (e.g., pentane or hexane) and stir or sonicate the mixture vigorously. The goal is to have the product precipitate as a solid. The solid can then be collected by filtration.
-
Seed Crystals: If you have ever successfully made a small amount of solid material, save it! A single seed crystal can be used to induce crystallization in a larger batch.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 1-Methoxy-8,9-dihydro-5H-benzo[1]annulen-7(6H)-one? Can I store it long-term?
A1: The benzosuberone core is generally stable. The methoxy group is also robust. The primary concern for long-term storage is slow oxidation at the benzylic positions, especially if exposed to air and light. For long-term storage, it is recommended to store the compound as a solid or neat oil under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C).[7]
Q2: I am seeing a broad peak or tailing during my flash chromatography on silica gel. What causes this and how can I fix it?
A2: Peak tailing for ketones on silica gel is often caused by strong interactions between the lone pairs on the ketone's oxygen and the acidic silanol groups on the silica surface. This can be mitigated in a few ways:
-
Add a Deactivating Agent: Add a small amount of a competitive binder to your mobile phase. For moderately polar compounds, adding 0.1-0.5% triethylamine (Et₃N) can neutralize the acidic sites on the silica and dramatically improve peak shape.
-
Use a Different Grade of Silica: Some commercially available silica gels are less acidic.
-
Switch to an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica for purifying ketones.
Q3: My NMR spectrum shows my product is pure, but I have a low yield after chromatography. Where could my product be lost?
A3: Product loss during chromatography can occur for several reasons:
-
Irreversible Adsorption: If your compound is sensitive, it might be degrading on the acidic silica gel. This is less likely for this specific molecule but possible.
-
Streaking/Broad Elution: If the compound elutes over a very large volume of solvent, it can be difficult to collect all fractions containing the product, especially if the concentration is low. Use a more polar solvent system to elute the compound faster.
-
Incomplete Elution: It's possible that not all of your compound came off the column. After your main product has eluted, flush the column with a very polar solvent (e.g., 100% ethyl acetate or 10% methanol in DCM) to see if more material is recovered.
Experimental Protocols
Protocol 1: Optimized Flash Chromatography on Silica Gel
This protocol is designed to provide a starting point for the purification of ~1 gram of crude 1-Methoxy-8,9-dihydro-5H-benzo[1]annulen-7(6H)-one.
Materials:
-
Crude product (~1 g)
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Glass column or automated flash chromatography system
Procedure:
-
Dry Loading: Dissolve the crude product in a minimal amount of DCM. Add ~2-3 g of silica gel to this solution. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This ensures a narrow band of application onto the column.
-
Column Packing: Dry pack a suitable size column (e.g., 40 g silica for 1 g crude) with silica gel. Wet the column with 100% hexane, then flush with several column volumes of the initial mobile phase (e.g., 5% EtOAc in Hexane).
-
Loading and Elution: Carefully add the dry-loaded silica to the top of the packed column.
-
Gradient Elution: Elute the column with a gradient of ethyl acetate in hexane. A shallow gradient is often key to separating closely eluting impurities.
-
Suggested Gradient:
-
0-5% EtOAc/Hexane (2 column volumes)
-
5-15% EtOAc/Hexane (10 column volumes)
-
15-30% EtOAc/Hexane (5 column volumes)
-
-
-
Fraction Collection & Analysis: Collect fractions and analyze by TLC (staining with potassium permanganate or UV light). Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Step-by-step workflow for flash chromatography purification.
References
-
Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. PMC. Available at: [Link]
-
Friedel Crafts Reaction. Sathee NEET. Available at: [Link]
-
Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. PMC. Available at: [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. Available at: [Link]
-
Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. Europe PMC. Available at: [Link]
-
Tackling Common Challenges in Chromatography. Chrom Tech, Inc. Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. Available at: [Link]
-
Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. Available at: [Link]
-
Synthesis of Koser's Reagent and Derivatives. Organic Syntheses Procedure. Available at: [Link]
-
The Challenges of Analytical Chromatography We Can Leave in the Past. Technology Networks. Available at: [Link]
-
Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids. MPG.PuRe. Available at: [Link]
-
Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity. ResearchGate. Available at: [Link]
-
Biological evaluation of benzosuberones. PubMed. Available at: [Link]
-
5,6,8,9-Tetrahydro-7H-benzo(7)annulen-7-one. PubChem. Available at: [Link]
-
Preparation of 1‐Benzyl‐7‐methylene‐1,5,6,7‐tetrahydro‐4 H ‐benzo[d]imidazol‐4‐one. Wiley Online Library. Available at: [Link]
-
Dihydrocodeinone: A Short Formal Synthesis of (-)-Morphine1. ACS Publications. Available at: [Link]
-
A Facile One-Pot Synthesis of 7-Substituted-5-methoxycarbonyl-1H-2,3-dihydro-1,4-benzodiazepin-2-ones from 5-Substituted-N-chloroacetyl Isatins. ResearchGate. Available at: [Link]
-
1,4-Dimethoxy-6,7,8,9-tetrahydro-5-benzocycloheptenone. PubChem. Available at: [Link]
-
Ready access to 7,8-dihydroindolo[2,3-d][5]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Beilstein Journals. Available at: [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]
- 5. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-one | 37949-03-4 [sigmaaldrich.com]
Technical Support Center: Stability & Degradation of 1-Methoxy-8,9-dihydro-5H-benzoannulen-7(6H)-one
Welcome to the Benzosuberone Derivative Technical Support Hub. Current Status: Operational Subject: 1-Methoxy-8,9-dihydro-5H-benzoannulen-7(6H)-one (CAS: 37949-03-4 / Analogous Intermediates) User Level: Senior Researcher / Process Chemist
🛠 System Overview & Molecule Profile
Compound ID: 1-Methoxy-8,9-dihydro-5H-benzoannulen-7(6H)-one Common Alias: 1-Methoxybenzosuberone Functional Class: Tricyclic Ketone / Galantamine Intermediate Critical Reactivity Zones:
-
Benzylic Position (
): High susceptibility to autoxidation. -
-Carbon (
): Prone to enolization and aldol condensation. -
Methoxy Group (
): Stable under neutral conditions; risk of O-demethylation in strong Lewis acids.
📂 Case File #OX-501: Oxidative Degradation (The "Ghost Peak" Issue)
User Report: "I am seeing a persistent impurity (RRT ~0.85) increasing over time in my solid samples stored at room temperature. The mass shift is +14 Da or +16 Da."
🔬 Diagnosis: Benzylic Autoxidation
This is the most common stability failure mode for benzocycloheptenones. The
The Mechanism[1][2][3][4][5]
-
Initiation: Trace metals or light generate a radical at the benzylic
position. -
Propagation: Oxygen adds to form a hydroperoxide intermediate.
-
Termination: The hydroperoxide decomposes to an alcohol (+16 Da) or dehydrates to a ketone (forming a 5,7-dione, +14 Da).
📉 Visualization: The Oxidative Cascade
Figure 1: Autoxidation pathway of the benzylic C5 position leading to the 5-hydroxy and 5-keto degradants.[6]
✅ Troubleshooting & Resolution
| Step | Action | Technical Rationale |
| 1 | Check Headspace | Replace ambient air with Argon/Nitrogen. The reaction is zero-order with respect to drug but first-order with respect to |
| 2 | Add Chelator | Add EDTA (0.05%) to mobile phases. Trace transition metals ( |
| 3 | Analyze RRT | Look for peaks eluting before the parent. The 5-hydroxy and 5,7-dione derivatives are more polar than the parent ketone. |
📂 Case File #PH-202: Photostability & Color Change
User Report: "My solution turned yellow/brown after leaving it on the benchtop for 4 hours. No significant loss in potency, but appearance failure."
🔬 Diagnosis: Photochemical Radical Coupling
Benzosuberones absorb UV light (typically
Experimental Validation (Protocol)
To confirm this isn't thermal degradation, perform the Dark Control Test :
-
Prepare two vials of 1 mg/mL solution (Acetonitrile/Water).
-
Wrap one vial tightly in aluminum foil (Dark Control).
-
Expose both to ambient light (or ICH Q1B light source) for 24 hours.
-
Result: If only the exposed vial yellows, it is a photo-initiated radical coupling at the benzylic position, not thermal decomposition.
📂 Case File #LC-900: Analytical Method Artifacts
User Report: "I see a split peak or shoulder when using methanol in my mobile phase."
🔬 Diagnosis: Hemiketal Formation
Cyclic ketones can react reversibly with methanol (mobile phase B) to form hemiketals, especially if the column oven is hot (>40°C) or the pH is acidic.
📉 Visualization: Troubleshooting Decision Tree
Figure 2: Decision tree for distinguishing analytical artifacts from true degradation products.
✅ Resolution
-
Immediate Fix: Switch mobile phase organic modifier to Acetonitrile (ACN) . ACN is aprotic and cannot form hemiketals.
-
Verification: If the peak disappears in ACN, it was an artifact.
📊 Reference Data: Degradation Markers
Use this table to identify peaks in your LC-MS chromatograms.
| Compound Identity | Mass Shift ( | Predicted RRT* | Mechanism |
| Parent | 0 | 1.00 | N/A |
| 5-Hydroxy-1-methoxy... | +16 | 0.82 - 0.88 | Benzylic Oxidation |
| 5,7-Dione derivative | +14 | 0.75 - 0.80 | Oxidation + Dehydration |
| 1-Hydroxy-derivative | -14 | 0.60 - 0.70 | O-Demethylation (Strong Acid) |
| Dimer | +188 (approx) | >1.50 | Radical Coupling (Light) |
*RRT (Relative Retention Time) is estimated for a standard C18 Reverse Phase column.
🧪 Forced Degradation Protocol (Standard Operating Procedure)
To validate the stability indicating method for this molecule, follow this specific stress testing matrix.
Oxidation Stress (The Critical Test)
-
Reagent: 3%
(do not use 30%, it destroys the aromatic ring entirely). -
Condition: Room Temperature, 4 hours.
-
Target: 10-20% degradation.
-
Note: If degradation is too fast, reduce to 0.3%
. This mimics the "shelf-life" oxidative stress.
Acid Hydrolysis
-
Reagent: 0.1 N HCl.
-
Condition: 60°C, 24 hours.
-
Expected Result: The methoxy group is generally robust here. If you see a peak at RRT ~0.65 with a loss of 14 Da, you have achieved O-demethylation (conversion to the phenol).
Base Stress
-
Reagent: 0.1 N NaOH.
-
Condition: Room Temperature, 2 hours.
-
Warning: Monitor closely. The ketone enolate can polymerize. If the solution turns black/tarry, the concentration is too high.
📚 References
-
ICH Guidelines. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Ketone synthesis by oxidation of benzylic positions. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). An efficient and practical aerobic oxidation of benzylic methylenes. RSC Advances. Retrieved from [Link]
Sources
- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Benzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 6. An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N -hydroxyimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10475B [pubs.rsc.org]
troubleshooting guide for 1-Methoxy-8,9-dihydro-5H-benzoannulen-7(6H)-one NMR analysis
Introduction: The Analytical Challenge
You are likely analyzing 1-Methoxy-8,9-dihydro-5H-benzoannulen-7(6H)-one , a functionalized benzocycloheptenone scaffold often encountered in the synthesis of colchicine analogs or tricyclic antidepressants.
Unlike standard 6-membered rings, this 7-membered ring system introduces a specific analytical hurdle: Conformational Mobility . The cycloheptenone ring undergoes rapid chair-to-twist-boat interconversion at room temperature, often resulting in line broadening or signal coalescence that can be mistaken for poor shimming or impurities.
This guide addresses the specific spectral anomalies of this scaffold, providing self-validating protocols for structural confirmation.
Module 1: Signal Assignment & Structural Verification
Q: My aliphatic region (2.0 – 3.0 ppm) is a cluster of overlapping multiplets. How do I definitively assign the ring protons?
A: The 1-methoxy substituent breaks the symmetry of the molecule, making the "left" (C5/C6) and "right" (C8/C9) sides of the ketone distinct. However, their chemical shifts are similar.
The Assignment Protocol: Do not rely on 1D integration alone. Use the "Bridgehead Anchor" method using HMBC.
-
Identify the Anchor: Locate the Methoxy signal (~3.80 ppm, singlet).
-
Link to Aromatic Ring: The Methoxy protons will show a strong NOE or HMBC correlation to C-1 (aromatic carbon).
-
Bridge to Aliphatic: Look for an HMBC correlation from the aromatic H-2 or H-9a (bridgehead) to the nearest benzylic protons.
-
Note: The 1-methoxy group exerts a steric and electronic influence on the C-9 benzylic protons , typically shifting them upfield relative to the C-5 benzylic protons due to the "ortho" effect.
-
Expected Chemical Shifts (CDCl₃):
| Position | Type | Approx. Shift (δ) | Multiplicity | Key Correlation (HMBC) |
| OMe | Methoxy | 3.80 - 3.85 | Singlet | to C-1 (Aromatic) |
| H-5 | Benzylic | 2.85 - 2.95 | Triplet/Multiplet | to C-4a, C-6, C-7 (C=O) |
| H-6 | 2.55 - 2.65 | Multiplet | to C-7 (C=O), C-5 | |
| H-8 | 2.55 - 2.65 | Multiplet | to C-7 (C=O), C-9 | |
| H-9 | Benzylic | 2.75 - 2.85 | Triplet/Multiplet | to C-9a, C-1, C-8 |
| C=O | Ketone | ~208 - 212 | - | from H-6, H-8 |
Visual Workflow: The "Bridgehead Anchor" Logic
Figure 1: Step-by-step logic for distinguishing the aliphatic multiplets using the Methoxy group as a fiducial marker.
Module 2: Conformational Dynamics (Troubleshooting Broad Lines)
Q: The peaks for H-6 and H-8 are broad and lack fine coupling structure. Is my sample wet or paramagnetic?
A: While paramagnetic impurities (like residual Cr or Mn from oxidation steps) can cause broadening, the most likely culprit for this scaffold is Ring Inversion Rate .
The 7-membered ring exists in an equilibrium between a Chair and a Twist-Boat conformer. At room temperature (298 K), the rate of interconversion (
Diagnostic Test (The "Temperature Stress" Test): Run a quick 1H NMR experiment at 323 K (50°C) .
-
Result A (Sharpening): If the multiplets resolve into distinct triplets/quartets, the issue is conformational exchange. Higher temperature pushes the system into the "fast exchange" limit, averaging the signals.
-
Result B (No Change): If peaks remain broad, check for paramagnetic impurities or poor shimming.
-
Result C (Shifting): If peaks move significantly, you may be observing temperature-dependent solvation (common in DMSO).
Recommendation: For publication-quality spectra, acquire data at 323 K in DMSO-d6 or CDCl₃ to ensure sharp, average signals.
Visual Workflow: Dynamics Decision Tree
Figure 2: Decision tree for distinguishing between dynamic broadening and instrumental artifacts.
Module 3: Impurity Profiling
Q: I see small triplets around 1.2 ppm and 4.1 ppm. Is this part of the molecule?
A: No. This is likely Ethyl Acetate , a common recrystallization solvent for this class of compounds. The benzocycloheptenone lattice traps solvents easily.
Common Impurities Checklist:
| Impurity | Chemical Shift (CDCl₃) | Multiplicity | Origin |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet | Column chromatography / Recrystallization |
| Dichloromethane | 5.30 | Singlet | Extraction solvent |
| Water | ~1.56 (CDCl₃) / 3.33 (DMSO) | Broad Singlet | Hygroscopic solvent/sample |
| Silicone Grease | 0.07 | Singlet | Ground glass joints |
Critical Note on "Ghost" Peaks: If you see a broad hump around 4.5 - 5.0 ppm that disappears on addition of D₂O, it is likely the enul-form if the ketone is capable of enolization, though this is less common at position 7 without strong driving forces. More likely, it is trace water hydrogen-bonding to the ketone oxygen.
References
-
St-Jacques, M., & Vaziri, C. (1983). Conformational Analysis of Benzocycloheptenone Derivatives by Dynamic NMR. Canadian Journal of Chemistry.[1] (Validates ring inversion barriers in 7-membered rings).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard for impurity identification).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Source for HMBC/NOE assignment logic).
-
Reich, H. J. (2024).[3] Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative resource for chemical shift prediction).
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of Benzosuberones: Evaluating 1-Methoxy-8,9-dihydro-5H-benzoannulen-7(6H)-one
In the landscape of modern drug discovery, the structural scaffold of benzosuberone has emerged as a privileged framework, particularly in the development of novel anti-cancer agents.[1][2] These tricyclic systems, characterized by a fusion of a benzene ring and a seven-membered cycloheptane ring, have been extensively explored as potent inhibitors of tubulin polymerization, a critical mechanism for disrupting cell division in cancerous cells.[3][4] This guide provides a comprehensive comparison of the biological activity of a fundamental benzosuberone, 1-Methoxy-8,9-dihydro-5H-benzoannulen-7(6H)-one, with its more complex and extensively studied derivatives. By examining the structure-activity relationships (SAR) within this chemical class, we aim to provide researchers, scientists, and drug development professionals with a predictive understanding of the therapeutic potential of simpler benzosuberone cores.
While direct experimental data for 1-Methoxy-8,9-dihydro-5H-benzoannulen-7(6H)-one is not extensively available in the public domain, a robust body of literature on its analogues allows for an insightful comparative analysis. The primary mechanism of action for many biologically active benzosuberones is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5] This activity is largely inspired by the natural products colchicine and combretastatin A-4, which are potent microtubule-destabilizing agents.[3]
The Benzosuberone Scaffold and its Significance
The benzosuberone core serves as a rigid scaffold that can be strategically functionalized to interact with the colchicine binding site on β-tubulin.[4] The key to the anti-tubulin activity of many potent benzosuberone analogues lies in the presence of a second aryl ring, often a trimethoxyphenyl moiety, which mimics the A-ring of combretastatin A-4.[1][3] This "pendant" aryl ring is crucial for high-affinity binding to the colchicine site.
Logical Framework for Benzosuberone Activity
Caption: Key structural determinants of benzosuberone biological activity.
Comparative Analysis of Biological Activity
To understand the potential activity of 1-Methoxy-8,9-dihydro-5H-benzoannulen-7(6H)-one, we will compare it to several well-characterized benzosuberone analogues. The following table summarizes the biological data for representative compounds, highlighting the impact of structural modifications on their anti-tubulin and cytotoxic activities.
| Compound | Key Structural Features | Tubulin Polymerization Inhibition (IC50, µM) | Cytotoxicity (GI50, nM) against NCI-H460 cells | Reference |
| 1-Methoxy-8,9-dihydro-5H-benzoannulen-7(6H)-one | 1-methoxy group on the fused ring; lacks a pendant aryl ring. | Data not available | Data not available | - |
| KGP18 | 3-methoxy and 4-hydroxy groups on the fused ring; 3,4,5-trimethoxyphenyl pendant ring. | ~1.0 | Potent (picomolar range for some cell lines) | [1][3] |
| Fluoro-benzosuberene analogue (Compound 37 in Pinney et al., 2013) | 1-fluoro group on the fused ring; 3,4,5-trimethoxyphenyl pendant ring. | ~1.0 | 5.47 | [1] |
| Amino-benzosuberene congener (KGP156) | 3-methoxy and 4-amino groups on the fused ring; 3,4,5-trimethoxyphenyl pendant ring. | Low micromolar range | Nanomolar range | [1] |
Based on the available data, the presence of a pendant trimethoxyphenyl ring is a strong determinant of potent anti-tubulin activity and cytotoxicity.[1][3] The methoxy group at the 1-position of the fused ring in the target compound is expected to influence its electronic properties and potentially its interaction with the target protein. However, the absence of the crucial pendant aryl ring suggests that 1-Methoxy-8,9-dihydro-5H-benzoannulen-7(6H)-one is likely to exhibit significantly weaker, if any, anti-tubulin and cytotoxic activity compared to its more complex analogues like KGP18 and KGP156. It may serve as a valuable synthetic intermediate for the development of more potent compounds.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of 1-Methoxy-8,9-dihydro-5H-benzoannulen-7(6H)-one and compare it to other benzosuberones, the following standardized assays are recommended.
In Vitro Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Workflow for SRB Assay
Sources
- 1. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural interrogation of benzosuberene-based inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1-Methoxy-8,9-dihydro-5H-benzoannulen-7(6H)-one
Operational Safety Guide: 1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
Executive Summary & Risk Context
1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one (often referred to as a methoxy-benzosuberone derivative) is a pharmacologically active scaffold commonly used in the synthesis of colchicine analogs, SERMs (Selective Estrogen Receptor Modulators), and kinase inhibitors.
The Safety Paradox: While often classified under generic GHS codes for irritation (H315, H319), this compound possesses a fused bicyclic structure capable of interacting with tubulin and CNS targets. Therefore, treating it merely as a "chemical irritant" is insufficient. You must handle this compound as a potent bioactive agent.
This guide prioritizes the Precautionary Principle : In the absence of specific long-term toxicology data for this specific intermediate, we assume high bioavailability and potential systemic toxicity.
Hazard Identification & Exposure Pathways
The following matrix synthesizes GHS data with Structure-Activity Relationship (SAR) analysis to predict risks beyond the Safety Data Sheet (SDS).
| Hazard Class | GHS Code | Physiological Risk | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed; potential CNS depression. | Zero-tolerance for dust. Weighing must occur in a closed system or filtered hood. |
| Skin Irritation | H315 | Dermal inflammation; potential sensitization. | Lipophilic nature facilitates transdermal absorption. Standard nitrile gloves are insufficient for prolonged contact. |
| Eye Irritation | H319 | Severe eye irritation/damage. | Crystalline dust can cause mechanical and chemical corneal abrasion. |
| STOT-SE | H335 | Respiratory tract irritation.[1][2][3][4] | Inhalation of dust or aerosols triggers mucosal inflammation. |
PPE Selection Logic (Decision Matrix)
The selection of Personal Protective Equipment (PPE) is not static; it depends on the state of matter (Solid vs. Solution) and the carrier solvent.
DOT Diagram: PPE Decision Tree
Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility. Note the critical divergence for ketone/DCM solvents.
Detailed PPE Specifications
A. Hand Protection (The Critical Barrier)
Benzosuberone derivatives are lipophilic. Once dissolved in organic solvents, they can permeate standard gloves.
-
Protocol: Double Gloving Strategy.
-
Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).
-
Outer Layer: 5-8 mil Nitrile (Sacrificial layer).
-
Exception: If using Acetone or Dichloromethane (DCM) as a solvent, nitrile offers <1 minute protection. You must use Laminate (e.g., Silver Shield™) or Viton gloves for direct handling of concentrated solutions [1, 4].
-
B. Respiratory Protection[1][4][5][6]
-
Primary: Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s).
-
Secondary: If weighing must occur outside a hood (not recommended), use a half-face respirator with P100 (HEPA) cartridges. Simple surgical masks provide zero protection against molecular pharmacophores.
C. Eye & Body Protection[1][7]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient for powders that can drift around side shields.
-
Body: Lab coat (cotton/polyester blend) buttoned to the neck. For scale-up (>10g), wear a Tyvek® apron to prevent clothing contamination.
Operational Workflow: Handling & Synthesis
This protocol ensures containment from storage to disposal.
DOT Diagram: Safe Handling Workflow
Figure 2: Linear workflow emphasizing temperature equilibration and wet transfer to minimize aerosolization.
Step-by-Step Protocol
1. Preparation & Weighing
-
Static Control: Benzosuberone powders are often electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder."
-
The "Wet" Transfer: Do not transfer dry powder across the lab. Weigh into a tared vial inside the hood, add the reaction solvent immediately to dissolve the solid, then transport the solution. This eliminates inhalation risk.[5][6]
2. Reaction Monitoring
-
TLC/HPLC Sampling: When taking aliquots, assume the syringe exterior is contaminated. Wipe with a Kimwipe before removing from the hood.
-
Sharps: Dispose of TLC capillaries immediately into a sharps container inside the hood. Do not walk them to a general bin.
3. Spill Management
-
Solid Spill: Do not sweep. Cover with wet paper towels (solvent-soaked) to dampen, then wipe up. This prevents dust generation.[3][4][5]
-
Solution Spill: Cover with absorbent pads. If the solvent is DCM or Acetone, evacuate the immediate area to allow vapors to dissipate before cleanup, wearing appropriate laminate gloves.
Waste Disposal & Deactivation
Proper disposal prevents downstream environmental contamination.[5]
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous (Toxic) | Double-bag in clear polyethylene. Label "Toxic Solid - Benzosuberone Derivative." |
| Liquid (Halogenated) | Hazardous | If dissolved in DCM/Chloroform. Segregate from ketones.[7] |
| Liquid (Non-Halo) | Hazardous | If dissolved in Acetone/Ethyl Acetate/Methanol. |
| Contaminated PPE | Trace Contaminated | Dispose of outer gloves and Kimwipes as solid hazardous waste, not regular trash. |
Deactivation: While specific deactivation data for this methoxy-derivative is rare, benzosuberones are generally stable. Oxidation (Bleach/Hypochlorite) is not recommended as a general rule without testing, as it may generate chlorinated byproducts. Incineration is the only validated disposal method [6].
References
-
PubChem. (2025).[2] Compound Summary: 6,7-dihydro-5H-benzo[7]annulene (Core Structure Hazards). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment: Glove Selection Chart for Organic Solvents. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025).[2] C&L Inventory: Classification and Labelling of Benzo[7]annulene derivatives. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 6,7-dihydro-5H-benzo(7)annulene | C11H12 | CID 582264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. angenechemical.com [angenechemical.com]
- 5. targetmol.com [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
